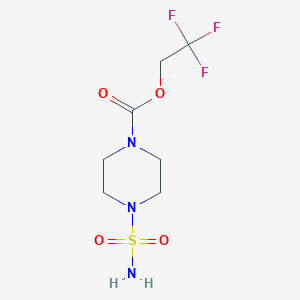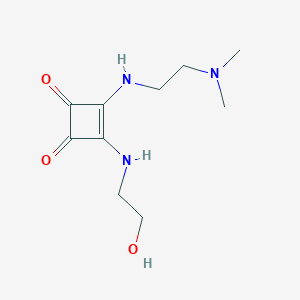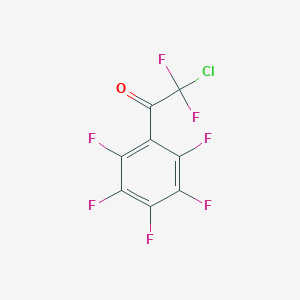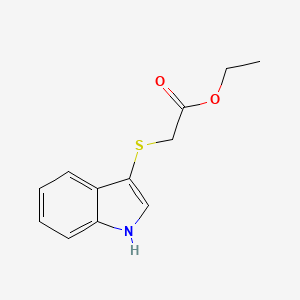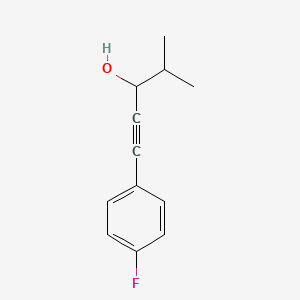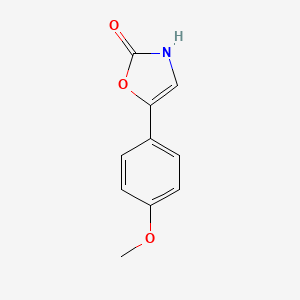
SARS-CoV-2 nsp14-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2 nsp14-IN-1 is a compound that has garnered significant attention due to its potential as an inhibitor of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the viral life cycle, particularly in RNA replication and transcription. The compound’s ability to inhibit nsp14 makes it a promising candidate for antiviral drug development, especially in the context of the COVID-19 pandemic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp14-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Final Coupling Reaction: The final step often involves coupling the intermediates under controlled conditions, such as specific temperatures and pH levels, to form the desired compound
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2 nsp14-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
SARS-CoV-2 nsp14-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of nsp14 inhibitors.
Biology: It is employed in biological assays to investigate its effects on viral replication and transcription.
Medicine: this compound is a potential candidate for antiviral drug development, particularly for treating COVID-19 and other coronavirus-related diseases.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents
Mecanismo De Acción
SARS-CoV-2 nsp14-IN-1 exerts its effects by inhibiting the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein has two main functions: an exonuclease activity that is involved in RNA proofreading and a guanine-N7-methyltransferase activity that is crucial for mRNA capping. By inhibiting these activities, the compound disrupts viral RNA replication and transcription, thereby reducing viral proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to SARS-CoV-2 nsp14-IN-1 in terms of their inhibitory effects on nsp14. These include:
Patulin: An inhibitor of nsp14 exoribonuclease activity.
Aurintricarboxylic Acid: Another inhibitor of nsp14 exoribonuclease activity.
Ebselen: Known to inhibit both nsp14 and the major protease of SARS-CoV-2
Uniqueness
What sets this compound apart from these similar compounds is its dual inhibitory action on both the exonuclease and methyltransferase activities of nsp14. This dual action enhances its potential as a comprehensive antiviral agent, making it a unique and promising candidate for further development .
Propiedades
Fórmula molecular |
C20H20N6O5S |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H20N6O5S/c21-18-15-19(23-9-22-18)26(10-24-15)20-17(28)16(27)14(31-20)8-25-32(29,30)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,14,16-17,20,25,27-28H,8H2,(H2,21,22,23)/t14-,16-,17-,20-/m1/s1 |
Clave InChI |
LQKQDYIGEWTUDG-WVSUBDOOSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



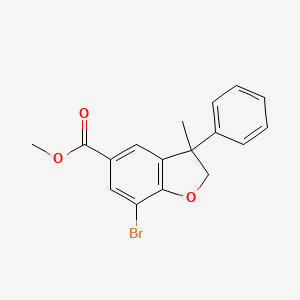
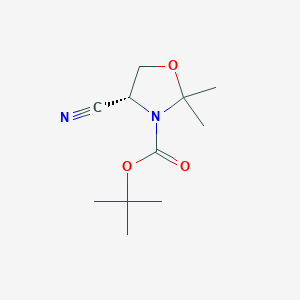
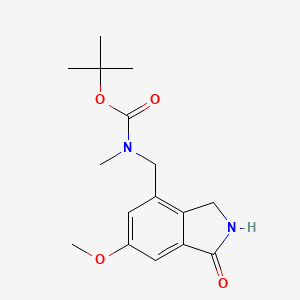
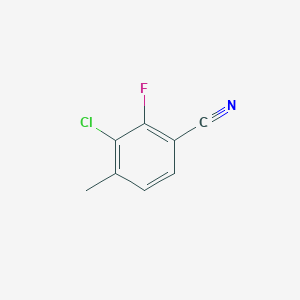

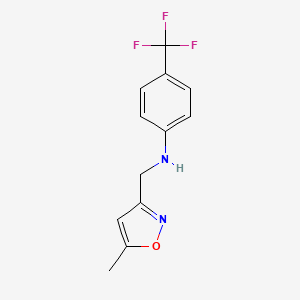
![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
